molecular formula C10H17NO3 B1391356 (S)-tert-butyl 3-oxocyclopentylcarbamate CAS No. 167298-40-0

(S)-tert-butyl 3-oxocyclopentylcarbamate

Cat. No. B1391356
M. Wt: 199.25 g/mol
InChI Key: CLOXAWYNXXEWBT-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of “(S)-tert-butyl 3-oxocyclopentylcarbamate” involves several steps. One method involves the reaction of 2-cyclopenten-1-one with benzyl carbamate in the presence of bismuth (III) nitrate pentahydrate in dichloromethane at room temperature for 20 hours . The mixture is then quenched with saturated NaHCO3 and extracted with dichloromethane. The organic layer is dried over Na2SO4, filtered, and evaporated to give a residue. The residue is purified by silica gel column chromatography to give the desired compound .


Molecular Structure Analysis

The molecular formula of “(S)-tert-butyl 3-oxocyclopentylcarbamate” is C13H15NO3 . It has a cyclopentyl ring and a benzyl group attached to it.


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in phosphine-catalyzed aza-Michael reactions of α,β-unsaturated compounds with carbamates in the presence of TMSCl .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-tert-butyl 3-oxocyclopentylcarbamate” is 233.26 g/mol . The predicted boiling point is 415.0±44.0 °C and the predicted density is 1.19±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis and Application in Pharmaceutical Chemistry :

    • (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, a compound structurally similar to (S)-tert-butyl 3-oxocyclopentylcarbamate, was synthesized for use as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
  • Chemical Synthesis Techniques :

    • The preparation and reaction of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound with a similar tert-butyl carbamate structure, were studied, highlighting advances in synthesis techniques for such compounds (Padwa et al., 2003).
  • Potential Biological Activity :

    • A study on similar compounds, such as 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, showed notable hypotensive action, indicating the potential for biological activities in tert-butyl carbamate derivatives (Chalina et al., 1998).
  • Environmental Applications :

    • Research on the degradation pathways of methyl tert-butyl ether (MTBE) involved the generation of tert-butyl formate and related compounds, indicating the relevance of tert-butyl carbamates in environmental chemistry (Stefan et al., 2000).
  • Synthesis of Chiral Ligands :

    • Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, which is structurally related to (S)-tert-butyl 3-oxocyclopentylcarbamate, has been synthesized and considered for use as a scaffold for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).
  • Evaluation in Medicinal Chemistry :

    • The tert-butyl group, often found in compounds like (S)-tert-butyl 3-oxocyclopentylcarbamate, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of drugs (Westphal et al., 2015).

Safety And Hazards

The compound is classified as a warning substance. The precautionary statements include P264-P280-P305+P351+P338-P337+P313 . The hazard statement is H319 .

properties

IUPAC Name

tert-butyl N-[(1S)-3-oxocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXAWYNXXEWBT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666920
Record name tert-Butyl [(1S)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-oxocyclopentylcarbamate

CAS RN

167298-40-0
Record name tert-Butyl [(1S)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl(3-hydroxycyclopentyl)carbamate (800 mg, 3.98 mmol) and Dess-martin reagent (3.6 g, 8.15 mmol) in DCM (20 mL) was stirred at RT overnight. And then, the reaction was quenched by addition of sat. aqueous solution of NaHCO3 and sat. aqueous solution of Na2SO3. The resulting mixture was extracted with DCM (20 mL×3). The combined organic layers were dried over Na2SO4, and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford tert-butyl(3-oxocyclopentyl)carbamate as a white solid (730 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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